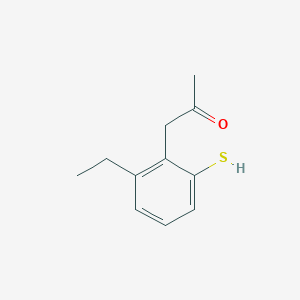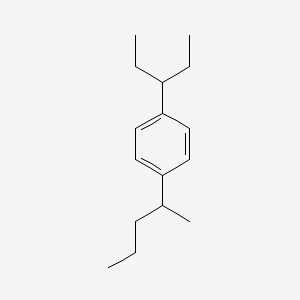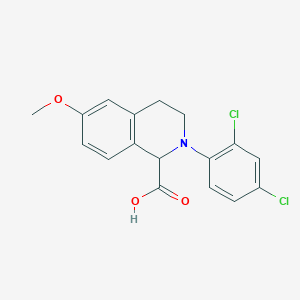
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dichloro-phenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a dichloro-phenyl acyl chloride in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the aromatic ring or the isoquinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The dichloro-phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichloro-phenyl structure.
2,4-Dichloroaniline: An intermediate in the synthesis of various agrochemicals and pharmaceuticals.
2,4-Dichlorophenol: Used in the production of antiseptics and disinfectants.
Uniqueness
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15Cl2NO3 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-23-12-3-4-13-10(8-12)6-7-20(16(13)17(21)22)15-5-2-11(18)9-14(15)19/h2-5,8-9,16H,6-7H2,1H3,(H,21,22) |
InChI Key |
IBKUYMAWPZYJAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


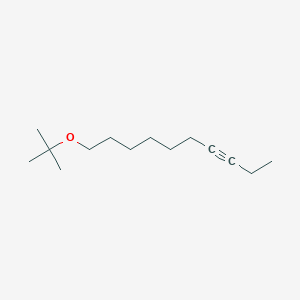
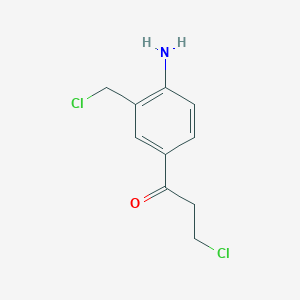

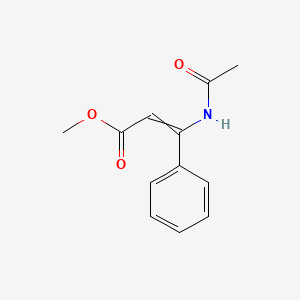
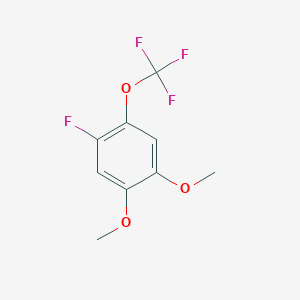
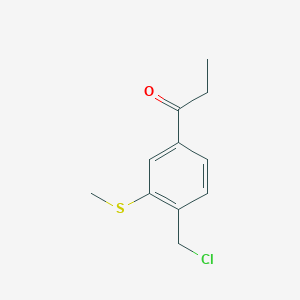
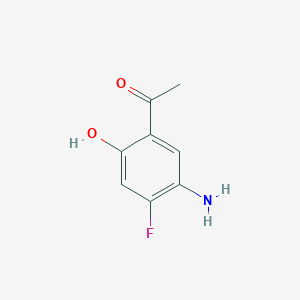
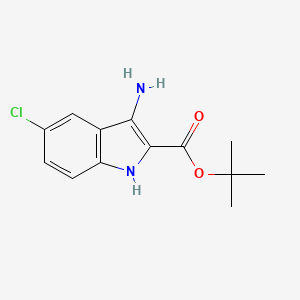

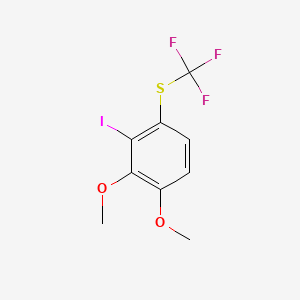
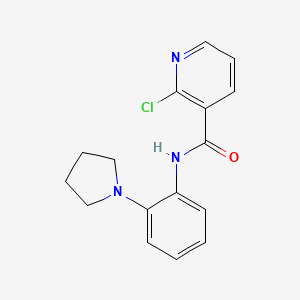
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
